molecular formula C7H10N2S2 B2384100 [2-(Thiophen-2-yl)ethyl]thiourea CAS No. 923255-84-9

[2-(Thiophen-2-yl)ethyl]thiourea

Cat. No. B2384100
M. Wt: 186.29
InChI Key: NXVAHRUILJWLDT-UHFFFAOYSA-N
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Description

“[2-(Thiophen-2-yl)ethyl]thiourea” is a chemical compound with the CAS Number: 923255-84-9 . It has a molecular weight of 186.3 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for “[2-(Thiophen-2-yl)ethyl]thiourea” is N-[2-(2-thienyl)ethyl]thiourea . The InChI code for the compound is 1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .


Physical And Chemical Properties Analysis

It is typically stored at room temperature .

Scientific Research Applications

Improved Oral Bioavailability

[2-(Thiophen-2-yl)ethyl]thiourea has been studied for its improved oral bioavailability in specific drug formulations. For example, N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) is a non-nucleoside reverse transcriptase inhibitor with significant anti-HIV activity. A novel formulation containing oleic acid resulted in a 10-fold improvement in its oral bioavailability, enhancing systemic exposure levels in mice, indicating a favorable pharmacokinetics and toxicity profile in these animals (Uckun et al., 2007).

Regioselectivity in Cyclization Reactions

Research has been conducted to understand the regioselectivity of the cyclization reaction of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone. The study used quantum chemical calculations and physical-chemical methods to determine the true structure of the interaction product, providing insights into the cyclization direction and the formation of more thermodynamically advantageous isomers (Perekhoda et al., 2017).

In Vivo Pharmacokinetics and Metabolism

The in vivo pharmacokinetics, metabolism, and anti-HIV activity of [2-(Thiophen-2-yl)ethyl]thiourea, specifically HI-443, were studied. It showed tolerability in CD-1 mice and Lewis rats without detectable toxicity at high dose levels. It demonstrated anti-HIV activity in a mouse model, providing a basis for future preclinical studies and clinical development (Uckun et al., 2007).

Synthesis Using Microwave Irradiation

Research on the synthesis of new thiourea derivatives using microwave irradiation has been conducted. These compounds were tested for antimicrobial activity against various bacterial strains and fungi, although the study showed no significant inhibition of bacteria and fungi by these compounds (Ahyak et al., 2016).

Conductivity Enhancement in Lithium-Ion Batteries

Tris(2-(thiophen-2-yl)ethyl) phosphate, a derivative of [2-(Thiophen-2-yl)ethyl]thiourea, was used to enhance the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium-ion batteries. This study demonstrated its effectiveness in improving the thermal stability and rate capability of these batteries (Liang et al., 2019).

properties

IUPAC Name

2-thiophen-2-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAHRUILJWLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Thiophen-2-yl)ethyl]thiourea

Citations

For This Compound
4
Citations
M Kožurková, D Sabolová… - Journal of Applied …, 2017 - Wiley Online Library
Acridines possess two characteristics that have led many researchers to consider the agents interesting targets for future development as potential farmacophores: the planar acridine …
S Othman, M Kozurkova - Current Medicinal Chemistry, 2018 - ingentaconnect.com
Background: The possible use of acridines as anticancer agents was first considered in the 1920s. Since then, a large number of acridine drugs have been tested as antitumour agents, …
Number of citations: 5 www.ingentaconnect.com
PC Heath, CQ Huang, RF Lowe, JR McCarthy… - Tetrahedron …, 2001 - Elsevier
Acylation of 1,3-disubstituted thioureas with methyl malonyl chloride followed by base-catalyzed cyclization leads to the preparation of 1,3-disubstituted-2-thiobarbituric acids in high …
Number of citations: 14 www.sciencedirect.com
SM Sondhi, J Singh, R Rani, PP Gupta… - European journal of …, 2010 - Elsevier
Condensation of 9-chloro-2,4-(un)substituted acridines (1a–c) with various amines (2a–e) and 9-isothiocyanato-2,4-(un)substituted acridines (4a,b) with different amines (2a,b,d,e) gave …
Number of citations: 133 www.sciencedirect.com

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